3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine
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Overview
Description
3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a piperidine moiety and a benzoyl group containing a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the piperidine moiety: This can be achieved through the reaction of a suitable amine with a ketone or aldehyde, followed by reduction.
Introduction of the benzoyl group: The piperidine intermediate is then reacted with 2-(methylsulfanyl)benzoyl chloride in the presence of a base to form the benzoyl-substituted piperidine.
Coupling with pyridazine: Finally, the benzoyl-substituted piperidine is coupled with a pyridazine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl-substituted derivatives.
Substitution: Alkylated or acylated piperidine derivatives.
Scientific Research Applications
3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving pyridazine and piperidine derivatives.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine involves its interaction with specific molecular targets. The piperidine moiety may interact with receptors or enzymes, while the pyridazine ring can participate in hydrogen bonding and π-π interactions. The methylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine: Similar structure but with a pyrimidine ring instead of pyridazine.
3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrazine: Similar structure but with a pyrazine ring instead of pyridazine.
Uniqueness
The uniqueness of 3-methyl-6-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridazine ring, piperidine moiety, and methylsulfanyl group makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-7-8-17(20-19-13)23-14-9-11-21(12-10-14)18(22)15-5-3-4-6-16(15)24-2/h3-8,14H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDWSQTMNXBELSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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